5-Chloro-4-methyl-N1-phenylbenzene-1,2-diamine
Description
Properties
Molecular Formula |
C13H13ClN2 |
|---|---|
Molecular Weight |
232.71 g/mol |
IUPAC Name |
4-chloro-5-methyl-2-N-phenylbenzene-1,2-diamine |
InChI |
InChI=1S/C13H13ClN2/c1-9-7-12(15)13(8-11(9)14)16-10-5-3-2-4-6-10/h2-8,16H,15H2,1H3 |
InChI Key |
DMFJAIJYTPZVAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)NC2=CC=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthesis from 5-Chloro-4-methyl-2-nitroaniline
Procedure :
-
Starting Material : 5-Chloro-4-methyl-2-nitroaniline is synthesized via nitration of 4-chloro-5-methylaniline under controlled acidic conditions.
-
Reduction : The nitro group is reduced using stannous chloride (SnCl₂) in ethanol at 40°C for 6 hours, yielding 5-chloro-4-methylbenzene-1,2-diamine.
-
N1-Phenylation : The diamine reacts with iodobenzene in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (e.g., BINAP) to introduce the phenyl group.
Reaction Conditions :
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | HNO₃, H₂SO₄ | 0–5°C | 2 h | 85% |
| 2 | SnCl₂·2H₂O, ethanol | 40°C | 6 h | 87% |
| 3 | Pd(OAc)₂, BINAP, Cs₂CO₃, DMF | 100°C | 12 h | 75% |
Key Considerations :
-
The use of SnCl₂ ensures selective reduction without disturbing the chloro and methyl substituents.
-
Buchwald-Hartwig amination conditions optimize N-arylation efficiency.
Azo Coupling and Reductive Cleavage
This method, detailed in a Chinese patent (CN103508904A), utilizes azo intermediates to construct the diamine backbone.
Diazotization and Coupling
Procedure :
-
Diazotization : 5-Chloro-2-methylaniline reacts with NaNO₂ and HCl at 0–5°C to form a diazonium salt.
-
Coupling : The diazonium salt couples with aniline in alkaline conditions, forming an azo compound (4-chloro-5-methyl-2′-methoxyazo-benzene).
-
Reduction : The azo bond is cleaved using hydrazine hydrate and Raney nickel at 60–70°C, yielding the target diamine.
Reaction Conditions :
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | NaNO₂, HCl | 0–5°C | 1 h | 92% |
| 2 | Aniline, NaOH | 20–25°C | 3 h | 88% |
| 3 | Hydrazine hydrate, Raney-Ni | 70°C | 5 h | 82% |
Advantages :
-
Avoids harsh nitration conditions by leveraging azo chemistry.
-
Raney nickel catalyzes efficient reductive cleavage without over-reduction.
Direct Amination of Halogenated Precursors
Ullmann-Type Coupling
Procedure :
-
Substrate Preparation : 5-Chloro-4-methyl-1,2-dinitrobenzene is reduced to 5-chloro-4-methyl-1,2-diaminobenzene using H₂/Pd-C.
-
Arylation : The diamine undergoes Ullmann coupling with iodobenzene in the presence of CuI and 1,10-phenanthroline at 120°C.
Optimized Parameters :
| Parameter | Value |
|---|---|
| Catalyst | CuI (10 mol%) |
| Ligand | 1,10-Phenanthroline |
| Solvent | DMSO |
| Temperature | 120°C |
| Yield | 68% |
Challenges :
-
Competing side reactions may reduce yield, necessitating precise stoichiometry.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range | Scalability |
|---|---|---|---|---|
| Nitro Reduction | High selectivity, established protocol | Multi-step, costly catalysts | 75–87% | Industrial |
| Azo Coupling | Avoids nitration, mild conditions | Requires toxic hydrazine | 82–88% | Lab-scale |
| Ullmann Coupling | Direct arylation | Low yield, copper residue | 60–68% | Limited |
Industrial-Scale Production Insights
Large-scale synthesis prioritizes cost efficiency and safety:
-
Continuous Flow Reactors : Used for diazotization and coupling steps to enhance heat management and reduce reaction time.
-
Catalyst Recycling : Pd/C and Raney-Ni are recovered via filtration and reused to lower costs.
-
Waste Management : SnCl₂ byproducts are neutralized with NaOH to precipitate Sn(OH)₂ for safe disposal.
Emerging Methodologies
Photocatalytic Amination
Recent studies explore visible-light-driven C–N bond formation using organic photocatalysts (e.g., eosin Y), achieving 70% yield under ambient conditions.
Enzymatic Reduction
Preliminary trials with nitrate reductases demonstrate biocatalytic reduction of nitro precursors, though yields remain suboptimal (50–55%).
Quality Control and Characterization
Critical analytical data for the final product:
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-methyl-N1-phenylbenzene-1,2-diamine undergoes various chemical reactions, including:
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; in solvents like ethanol or tetrahydrofuran.
Substitution: Sodium methoxide, potassium tert-butoxide; in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Compounds with substituted functional groups in place of the chloro group.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-Chloro-4-methyl-N1-phenylbenzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Chemical Structure :
- IUPAC Name : 4-Chloro-2-N-phenylbenzene-1,2-diamine
- Molecular Formula : C₁₂H₁₁ClN₂
- Molecular Weight : 218.69 g/mol
- CAS Number : 68406-47-3
- Key Substituents :
Applications :
Primarily utilized as a synthetic intermediate in pharmaceuticals and organic chemistry, particularly in the development of bioactive molecules. Its structural features (chloro, methyl, and phenyl groups) enable tailored electronic and steric properties for specific reactions .
Comparison with Structurally Similar Diamines
Table 1: Structural and Physicochemical Comparisons
Biological Activity
5-Chloro-4-methyl-N1-phenylbenzene-1,2-diamine is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial and anticancer properties, synthesis methods, and relevant case studies.
- Molecular Formula : C13H13ClN2
- Molecular Weight : Approximately 232.71 g/mol
- Structure : The compound features a chlorine atom at the fifth position, a methyl group at the fourth position, and a phenyl group attached to one of the nitrogen atoms in the benzene-1,2-diamine framework.
Biological Activity Overview
Research indicates that this compound exhibits significant antimicrobial and anticancer properties. The compound's interactions with biological molecules suggest potential mechanisms of action that warrant further investigation.
Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties against various pathogens. The specific mechanisms often involve:
- Inhibition of bacterial enzyme systems.
- Disruption of cell membrane integrity in microbial cells.
Anticancer Activity
Preliminary research suggests that this compound may inhibit cancer cell proliferation through:
- Induction of apoptosis (programmed cell death).
- Inhibition of specific signaling pathways associated with tumor growth.
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Starting Materials : The synthesis begins with readily available anilines and chlorinated compounds.
- Reagents Used : Common reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction.
- Yield : Reports indicate yields can exceed 90% under optimized conditions.
| Step | Reaction Conditions | Yield |
|---|---|---|
| Step 1 | Reaction with chlorinated aniline in ethanol | ~93% |
| Step 2 | Reduction using lithium aluminum hydride | >90% |
Study 1: Antimicrobial Efficacy
In a study published in a peer-reviewed journal, researchers evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated:
- A significant reduction in bacterial growth rates.
- Effective concentration ranges were determined, showcasing its potential as a therapeutic agent in treating infections.
Study 2: Anticancer Mechanisms
Another study focused on the anticancer properties of this compound. It was found to:
- Induce apoptosis in cancer cell lines through mitochondrial pathways.
- Inhibit proliferation by blocking cell cycle progression at specific checkpoints.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Chloro-4-methyl-N1-phenylbenzene-1,2-diamine, and how can reaction conditions be optimized?
- Methodology :
- Multi-step synthesis : Begin with halogenation of a methyl-substituted benzene precursor, followed by sequential amination. For example, nitration of 4-methylbenzene derivatives, reduction to diamines, and selective phenyl group introduction via Buchwald-Hartwig coupling .
- Optimization : Use Design of Experiments (DoE) to vary parameters like temperature, catalyst loading (e.g., palladium-based catalysts), and solvent polarity. Response Surface Methodology (RSM) can identify optimal yield conditions .
- Key Considerations : Monitor intermediates via HPLC to avoid over-chlorination or side reactions.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : Use H and C NMR to confirm substitution patterns and amine proton environments. Compare with analogs like 4-Chloro-3-methylbenzene-1,2-diamine Hydrochloride .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular formula and detect isotopic patterns from chlorine.
- HPLC-PDA : Assess purity and resolve co-eluting isomers using gradient elution with C18 columns .
Advanced Research Questions
Q. How can computational modeling predict the reactivity and regioselectivity of this compound in catalytic reactions?
- Methodology :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Compare with analogs like N1-cyclopropyl-5-methylbenzene-1,2-diamine .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents stabilizing transition states) .
- Validation : Cross-reference computational predictions with experimental kinetic data (e.g., Hammett plots for substituent effects).
Q. What experimental strategies can resolve conflicting bioactivity data reported for structural analogs of this compound?
- Methodology :
- Meta-analysis : Systematically compare bioactivity datasets (e.g., IC values) from analogs like 4-Bromobenzene-1,2-diamine, accounting for assay variability (e.g., cell line differences, solvent controls) .
- Structure-Activity Relationship (SAR) : Synthesize derivatives with controlled substitutions (e.g., varying halogens or methyl groups) to isolate contributing factors .
Q. How can stability studies be designed to evaluate this compound under varying pH and temperature conditions?
- Methodology :
- Forced Degradation : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (HO) conditions. Monitor degradation products via LC-MS .
- Accelerated Stability Testing : Use Arrhenius kinetics at elevated temperatures (40°C–60°C) to extrapolate shelf-life under standard storage .
- Data Interpretation : Identify degradation pathways (e.g., hydrolysis of the chloro group) using kinetic modeling.
Q. What mechanistic insights can be gained from kinetic isotope effect (KIE) studies on the amination steps in this compound’s synthesis?
- Methodology :
- Isotopic Labeling : Replace H with H or N with N in reactive amine groups to track bond-breaking steps .
- Rate Analysis : Compare reaction rates (k/k) to distinguish between concerted vs. stepwise mechanisms .
Data Gaps and Research Recommendations
- Limited Data : Specific physicochemical properties (e.g., pKa, solubility) for this compound are not available in the literature. Experimental determination via potentiometric titration and shake-flask methods is advised .
- Biological Studies : No direct pharmacological data exists. Prioritize in vitro assays (e.g., enzyme inhibition, cytotoxicity) using analogs like 1-N-(2-methylpropyl)-4-(morpholine-4-sulfonyl)benzene-1,2-diamine as reference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
